molecular formula C21H17ClO3 B8783241 3,5-Bis(benzyloxy)benzoyl chloride CAS No. 28917-44-4

3,5-Bis(benzyloxy)benzoyl chloride

Cat. No.: B8783241
CAS No.: 28917-44-4
M. Wt: 352.8 g/mol
InChI Key: GWIBCCZNAYLLCD-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)benzoyl chloride is a useful research compound. Its molecular formula is C21H17ClO3 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

3,5-Bis(benzyloxy)benzoyl chloride serves as a significant intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic pathways. The following table summarizes some key applications:

Application AreaDescriptionExample Compounds
Organic Synthesis Used as an intermediate for synthesizing various organic compounds.Pharmaceuticals, agrochemicals
Medicinal Chemistry Potential applications in drug development due to its structural properties and reactivity.Anticancer agents, anti-inflammatory drugs
Material Science Utilized in the development of polymers and materials with specific properties.Specialty polymers

Synthesis of Anticancer Agents

A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The compound was reacted with various nucleophiles to form derivatives that exhibited significant cytotoxicity against cancer cell lines. The reaction conditions were optimized to improve yields and selectivity.

Development of Anti-inflammatory Drugs

Research highlighted the use of this compound as a precursor in the synthesis of anti-inflammatory compounds. By modifying the benzoyloxy groups, researchers were able to create derivatives that showed enhanced anti-inflammatory activity in preclinical models.

Reactivity Studies

Studies have focused on the reactivity of this compound with various nucleophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and potential biological interactions:

  • Nucleophilic Substitution Reactions : The compound readily undergoes nucleophilic substitution due to the electrophilic nature of the benzoyl chloride moiety.
  • Biological Interaction Studies : Compounds with similar structures have been shown to interact with biological targets, indicating potential therapeutic applications.

Properties

CAS No.

28917-44-4

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

3,5-bis(phenylmethoxy)benzoyl chloride

InChI

InChI=1S/C21H17ClO3/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

GWIBCCZNAYLLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

167 g of 3,5-dibenzyloxybenzoic acid and 400 ml of redistilled thionyl chloride were refluxed on an oil bath for one hour. Excess thionyl chloride was distilled off at reduced pressure, and the remaining mass crystallized. The product was recrystallized from petroleum ether (B.p., 60°-85° C.) : M.P. 73°-74° C.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

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